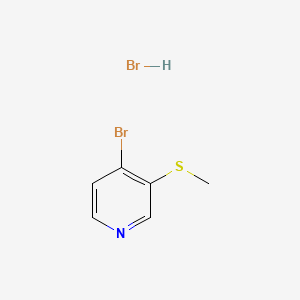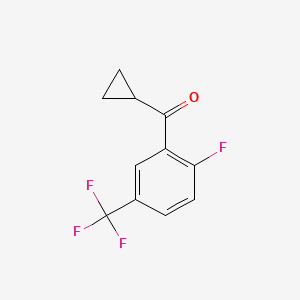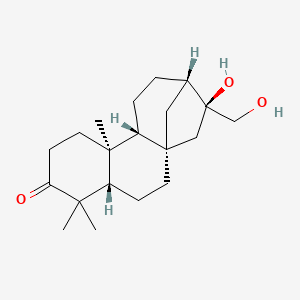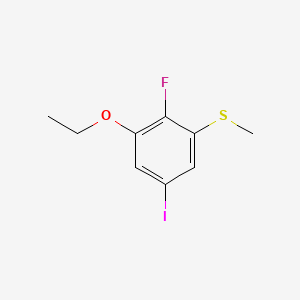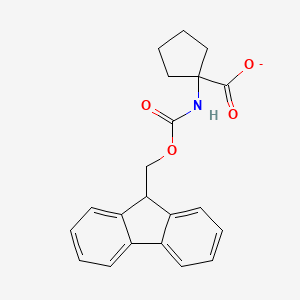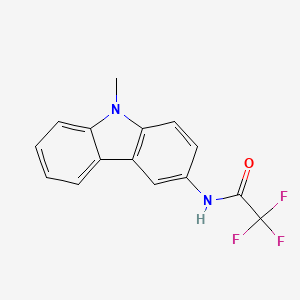
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole is an organic compound that features a trifluoroacetyl group attached to an amino group, which is further bonded to a carbazole ring system The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetylamino)-9-methyl-9H-carbazole typically involves the trifluoroacetylation of an amino group on a carbazole derivative. One common method is to start with 9-methyl-9H-carbazole and introduce the trifluoroacetyl group using trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to avoid decomposition of the sensitive trifluoroacetyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The carbazole ring can be oxidized to form quinone derivatives.
Reduction: The trifluoroacetyl group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-quinone derivatives, while reduction can produce 3-amino-9-methyl-9H-carbazole .
Applications De Recherche Scientifique
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 3-(Trifluoroacetylamino)-9-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors by increasing its lipophilicity and stability. This can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoroacetylamino)-9-ethyl-9H-carbazole
- 3-(Trifluoroacetylamino)-9-phenyl-9H-carbazole
- 3-(Trifluoroacetylamino)-9-methyl-9H-indole
Uniqueness
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the trifluoroacetyl group provides distinct electronic and steric effects, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
318-11-6 |
|---|---|
Formule moléculaire |
C15H11F3N2O |
Poids moléculaire |
292.26 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(9-methylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C15H11F3N2O/c1-20-12-5-3-2-4-10(12)11-8-9(6-7-13(11)20)19-14(21)15(16,17)18/h2-8H,1H3,(H,19,21) |
Clé InChI |
IRNPBXOHJDFBQR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)NC(=O)C(F)(F)F)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
![(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14763634.png)
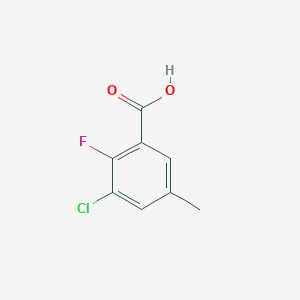


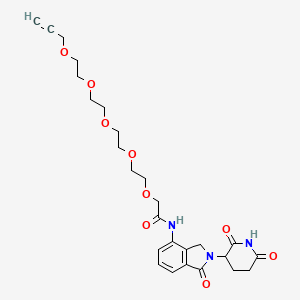
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
